

# Synthesis of EGFR inhibitors from 2,4-dichloro-6-methylpyrimidine derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile

**Cat. No.:** B050165

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Evaluation of EGFR Inhibitors from 2,4-Dichloro-6-Methylpyrimidine Derivatives

## Introduction: The Strategic Importance of Pyrimidine Scaffolds in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.<sup>[1][2][3]</sup> In normal physiology, its signaling pathway is crucial for controlling cellular growth, proliferation, and differentiation.<sup>[4][5]</sup> However, in numerous cancers, including non-small cell lung cancer (NSCLC), colorectal, and breast cancer, EGFR is frequently overexpressed or harbors activating mutations.<sup>[4][6][7]</sup> This dysregulation leads to uncontrolled kinase activity, promoting unchecked cell division, survival, and metastasis.<sup>[3][6]</sup> Consequently, EGFR has become a pivotal target for molecularly targeted cancer therapies.<sup>[7]</sup>

Pyrimidine-based molecules have emerged as a highly successful and versatile scaffold for designing potent EGFR inhibitors.<sup>[1][2][8]</sup> Their structural framework effectively mimics the adenine moiety of ATP, enabling competitive binding to the kinase domain of EGFR and thereby blocking the downstream signaling cascade.<sup>[1][9]</sup> The 2,4-disubstituted pyrimidine core, in particular, offers an ideal template for medicinal chemists. The distinct reactivity of the chlorine atoms at the C2 and C4 positions of starting materials like 2,4-dichloro-6-methylpyrimidine allows for sequential and regioselective introduction of various substituents.

This modularity is key to fine-tuning the inhibitor's potency, selectivity for mutant EGFR forms (e.g., L858R, T790M), and overall pharmacological properties.[\[10\]](#)[\[11\]](#)

This guide provides a detailed technical overview of the synthesis, characterization, and biological evaluation of EGFR inhibitors derived from the 2,4-dichloro-6-methylpyrimidine scaffold, intended for researchers and scientists in drug development.

## The EGFR Signaling Cascade: A Target for Pyrimidine Inhibitors

Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[\[5\]](#) This phosphorylation event creates docking sites for various adaptor proteins, triggering multiple downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[\[4\]](#)[\[6\]](#) These pathways ultimately regulate gene expression to drive cell proliferation and survival.[\[6\]](#) Pyrimidine-based inhibitors function by occupying the ATP-binding pocket of the EGFR kinase domain, preventing this initial autophosphorylation step and effectively shutting down these oncogenic signals.[\[1\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)**Caption:** EGFR signaling pathway and the mechanism of pyrimidine inhibition.

# Synthetic Strategy: A Modular Approach to Pyrimidine-Based Inhibitors

The core synthetic strategy revolves around the sequential, regioselective substitution at the C4 and C2 positions of the 2,4-dichloro-6-methylpyrimidine starting material. The greater reactivity of the C4 chlorine atom allows for its selective displacement first, typically via nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction. The less reactive C2 chlorine is then substituted in a subsequent step, often using a different coupling methodology like the Buchwald-Hartwig amination. This stepwise approach provides a robust platform for generating diverse libraries of analogs for structure-activity relationship (SAR) studies.[10][11]



[Click to download full resolution via product page](#)

**Caption:** General synthetic workflow for pyrimidine-based EGFR inhibitors.

## Experimental Protocols: Synthesis

### Protocol 1: Synthesis of C4-Substituted Intermediate via Nucleophilic Aromatic Substitution

**Causality:** This protocol leverages the higher electrophilicity of the C4 position compared to the C2 position on the pyrimidine ring. The reaction with an aniline derivative under mild basic conditions allows for selective displacement of the C4-chloro group, leaving the C2-chloro group intact for subsequent functionalization. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to quench the HCl generated during the reaction without competing with the aniline nucleophile.

- **Objective:** To synthesize a key intermediate by selectively substituting the C4-chloro position of 2,4-dichloro-6-methylpyrimidine with an appropriate aniline.
- **Materials and Reagents:**
  - 2,4-dichloro-6-methylpyrimidine
  - Substituted aniline (e.g., 3-ethynylaniline)
  - N,N-Diisopropylethylamine (DIPEA)
  - 2-Propanol (IPA) or other suitable high-boiling solvent
  - Ethyl acetate (EtOAc)
  - Hexanes
  - Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
  - Brine
  - Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
  - Round-bottom flask, condenser, magnetic stirrer, heating mantle
- **Procedure:**
  - To a round-bottom flask, add 2,4-dichloro-6-methylpyrimidine (1.0 eq).
  - Add the substituted aniline (1.1 eq) and 2-propanol (approx. 0.1 M concentration).

- Add DIPEA (1.5 eq) to the mixture.
- Equip the flask with a condenser and heat the reaction mixture to reflux (approx. 85-90 °C) with stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
- Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
- Partition the residue between EtOAc and water.
- Wash the organic layer sequentially with saturated aqueous NaHCO<sub>3</sub> and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography (e.g., using a gradient of hexanes and EtOAc) to yield the pure C4-substituted intermediate.

## Protocol 2: Synthesis of Final Inhibitor via Buchwald-Hartwig Amination

**Causality:** The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.<sup>[12][13]</sup> It is ideal for coupling an amine to the less reactive C2-chloro position of the pyrimidine intermediate. The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos) is critical; it facilitates the oxidative addition of the aryl chloride to the Pd(0) center and the subsequent reductive elimination to form the desired C-N bond, preventing side reactions.<sup>[14][15]</sup> A strong, non-nucleophilic base like Cs<sub>2</sub>CO<sub>3</sub> is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.<sup>[15]</sup>

- **Objective:** To couple a second aniline derivative (often containing a reactive "warhead" for covalent inhibition, such as an acrylamide moiety) to the C2 position of the pyrimidine intermediate.
- **Materials and Reagents:**

- C4-substituted intermediate from Protocol 1
- Second substituted aniline (e.g., N-(3-aminophenyl)acrylamide hydrochloride)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ) or  $\text{Pd}_2(\text{dba})_3$
- Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ )
- Anhydrous 1,4-Dioxane or Toluene
- Schlenk flask or other suitable reaction vessel for inert atmosphere
- Nitrogen or Argon gas supply

• Procedure:

- To a Schlenk flask, add the C4-substituted intermediate (1.0 eq), the second aniline derivative (1.2 eq),  $\text{Cs}_2\text{CO}_3$  (2.5 eq), and Xantphos (0.1 eq).
- Add  $\text{Pd}(\text{OAc})_2$  (0.05 eq) to the flask.
- Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
- Add anhydrous 1,4-dioxane via syringe.
- Heat the reaction mixture to 100-110 °C with vigorous stirring.
- Monitor the reaction by LC-MS. The reaction is typically complete within 2-8 hours.
- Cool the mixture to room temperature and dilute with EtOAc.
- Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional EtOAc.
- Concentrate the filtrate under reduced pressure.

- Purify the crude product by flash column chromatography to yield the final EGFR inhibitor.

## Experimental Protocols: Biological Evaluation

### Protocol 3: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

**Causality:** This assay quantifies the enzymatic activity of EGFR by measuring the amount of ATP converted to ADP during the phosphorylation of a substrate peptide. The inhibitor's potency is determined by its ability to reduce this conversion. The ADP-Glo™ system works in two steps: first, it terminates the kinase reaction and depletes the remaining ATP. Second, it converts the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the kinase activity.<sup>[16][17]</sup> A lower light output in the presence of the test compound indicates more potent inhibition.

- **Objective:** To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of synthesized compounds against wild-type or mutant EGFR kinase.
- **Materials and Reagents:**
  - Recombinant human EGFR (wild-type or mutant, e.g., T790M/L858R)
  - Poly(Glu,Tyr) 4:1 peptide substrate
  - ATP
  - Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl<sub>2</sub>; 0.1mg/ml BSA)<sup>[17]</sup>
  - Test compounds dissolved in DMSO
  - ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent
  - White, opaque 384-well assay plates
  - Luminometer
- **Procedure:**

- Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
- In the wells of a 384-well plate, add 1  $\mu$ L of the compound solution or DMSO (for positive and negative controls).
- Prepare a 2X enzyme/substrate mix in Kinase Assay Buffer containing the EGFR enzyme and the peptide substrate. Add 2  $\mu$ L to each well.
- Prepare a 2X ATP solution in Kinase Assay Buffer.
- Initiate the kinase reaction by adding 2  $\mu$ L of the 2X ATP solution to each well. The final reaction volume is 5  $\mu$ L.
- Incubate the plate at room temperature for 60 minutes.
- Add 5  $\mu$ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.
- Incubate at room temperature for 40 minutes.
- Add 10  $\mu$ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Read the luminescence using a plate-reading luminometer.
- Calculate the percent inhibition for each compound concentration relative to controls and plot the data to determine the  $IC_{50}$  value using non-linear regression analysis (log(inhibitor) vs. response).

## Protocol 4: Cell-Based Proliferation Assay (CyQUANT® Format)

Causality: This assay measures the anti-proliferative effect of the compounds on cancer cells. The CyQUANT® assay utilizes a fluorescent dye that binds to cellular DNA.[\[18\]](#) The resulting

fluorescence intensity is directly proportional to the number of cells in the well. A reduction in fluorescence in treated wells compared to untreated controls indicates that the compound has inhibited cell proliferation or induced cell death.[\[18\]](#)[\[19\]](#) This provides a measure of the compound's potency in a more physiologically relevant cellular context.

- Objective: To assess the anti-proliferative activity ( $IC_{50}$ ) of synthesized compounds against an EGFR-dependent cancer cell line (e.g., H1975, which expresses the L858R/T790M mutant EGFR).
- Materials and Reagents:
  - H1975 human lung adenocarcinoma cell line
  - Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
  - Test compounds dissolved in DMSO
  - CyQUANT® Direct Cell Proliferation Assay Kit (Thermo Fisher Scientific)
  - Clear-bottom, black-walled 96-well cell culture plates
  - Fluorescence microplate reader
- Procedure:
  - Seed H1975 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100  $\mu$ L of complete growth medium.
  - Incubate the plate for 24 hours at 37 °C in a humidified 5% CO<sub>2</sub> atmosphere to allow cells to attach.
  - Prepare a serial dilution of the test compounds in complete growth medium.
  - Add 100  $\mu$ L of the diluted compound solutions to the appropriate wells (final DMSO concentration should be <0.5%). Include wells with medium only (no cells) for background and wells with untreated cells (vehicle control).

- Incubate the plate for 72 hours at 37 °C in a 5% CO<sub>2</sub> incubator.
- Prepare the 2X CyQUANT® Direct detection reagent according to the manufacturer's protocol.
- Remove the plate from the incubator and add 100 µL of the 2X detection reagent to each well.
- Incubate the plate for 60 minutes at 37 °C, protected from light.
- Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission detection at ~520 nm.
- Subtract the background fluorescence (medium only wells) from all other readings.
- Calculate the percent inhibition of cell proliferation for each concentration relative to the vehicle control and determine the IC<sub>50</sub> value using non-linear regression.

## Data Interpretation and Structure-Activity Relationship (SAR)

The data obtained from the kinase and cellular assays are crucial for understanding the Structure-Activity Relationship (SAR). By systematically varying the R1 and R2 substituents on the pyrimidine core, researchers can identify key structural features that govern potency and selectivity.[1][8][20]

| Compound ID | R1 (C4-Position) | R2 (C2-Position)            | EGFRL858R/T 790M Kinase IC <sub>50</sub> (nM) | H1975 Cell Proliferation IC <sub>50</sub> (μM) |
|-------------|------------------|-----------------------------|-----------------------------------------------|------------------------------------------------|
| L-18        | Indole           | N-(3-aminophenyl)acrylamide | 15.2                                          | 0.65[11]                                       |
| Analog A    | Phenyl           | N-(3-aminophenyl)acrylamide | 85.6                                          | 3.12                                           |
| Analog B    | Indole           | Aniline                     | >1000                                         | >50                                            |
| Analog C    | Indole           | N-(4-aminophenyl)acrylamide | 45.3                                          | 1.89                                           |

Table 1: Example data for a series of 2,4-disubstituted pyrimidine derivatives.

## SAR Insights:

- Importance of the C4-Substituent (R1): Comparing L-18 and Analog A suggests that a larger, heterocyclic moiety like indole at the C4 position is significantly more favorable for kinase binding than a simple phenyl group. This group likely occupies a hydrophobic pocket in the ATP-binding site.
- Requirement for a Covalent Warhead (R2): The data for Analog B, which lacks the acrylamide "warhead," demonstrates a dramatic loss of both biochemical and cellular activity. This highlights the importance of the acrylamide moiety for forming a covalent bond with the Cys797 residue in the EGFR active site, leading to irreversible inhibition.[21][22]
- Positional Isomer Effects (R2): A comparison between L-18 and Analog C indicates that the position of the acrylamide group on the aniline ring is critical. The meta substitution (as in L-18) provides optimal geometry for the Michael acceptor to react with Cys797, whereas the para substitution is less effective.



[Click to download full resolution via product page](#)

**Caption:** Key structure-activity relationship (SAR) logic for pyrimidine inhibitors.

## Conclusion and Future Perspectives

The 2,4-dichloro-6-methylpyrimidine scaffold is a validated and highly adaptable starting point for the synthesis of potent and selective EGFR inhibitors. The modular synthetic strategy, employing sequential substitutions at the C4 and C2 positions, allows for extensive exploration of the chemical space to optimize interactions within the EGFR kinase domain. When coupled with robust biochemical and cell-based evaluation protocols, this approach provides a clear path for identifying promising drug candidates. Future work in this area will likely focus on developing inhibitors that can overcome emerging resistance mutations beyond T790M and on fine-tuning the physicochemical properties of these molecules to improve their oral bioavailability and safety profiles, ultimately leading to more durable and effective treatments for patients with EGFR-driven cancers.

## References

- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022).
- EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021).
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). *Frontiers in Chemistry*. [Link]
- An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). (2023). Taylor & Francis Online. [Link]
- Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. (n.d.). Taylor & Francis Online. [Link]
- Epidermal growth factor receptor (EGFR) signaling in cancer. (n.d.). PubMed. [Link]
- Targeting the EGFR signaling pathway in cancer therapy. (n.d.).
- Targeting the EGFR signaling pathway in cancer therapy. (2014).
- Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non-small cell lung cancer. (2024).
- Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFR T790M/L858R inhibitors for the treatment of non-small cell lung cancer. (2024). PubMed. [Link]
- A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives. (2019).
- Bioassays for anticancer activities. (n.d.). PubMed. [Link]
- Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (n.d.).
- An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). (2023). PubMed. [Link]
- Mechanism of pyrimidine-based hybrids in inhibiting EGFR. (n.d.).
- Characterization of Covalent-Reversible EGFR Inhibitors. (n.d.).
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). Royal Society of Chemistry. [Link]
- Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.).
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018).
- Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. (n.d.). MDPI. [Link]

- Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. (n.d.).
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Application. (n.d.).
- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (n.d.). *Frontiers in Oncology*. [Link]
- Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. (n.d.).
- Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. (2024). Panduranga Mudgal. [Link]
- Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. (2023).
- Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). MDPI. [Link]
- EGFR Assays & Drug Discovery Services. (n.d.). *Reaction Biology*. [Link]
- Characterization of Covalent-Reversible EGFR Inhibitors. (2017). *ACS Omega*. [Link]
- Cancer Cell-Based Assays. (n.d.).
- Synthesis of new EGFR inhibitors strategy. (n.d.).
- Cell Proliferation Assays. (n.d.).
- Buchwald–Hartwig amin
- Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (n.d.). MDPI. [Link]
- The Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. (2023). *Chemistry LibreTexts*. [Link]
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.).
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship](#) [frontiersin.org]
- 3. [Epidermal growth factor receptor \(EGFR\) signaling in cancer - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- 4. [tandfonline.com](#) [tandfonline.com]
- 5. [Targeting the EGFR signaling pathway in cancer therapy - PMC](#) [pmc.ncbi.nlm.nih.gov]
- 6. [EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC](#) [pmc.ncbi.nlm.nih.gov]
- 7. [researchgate.net](#) [researchgate.net]
- 8. [tandfonline.com](#) [tandfonline.com]
- 9. [pdf.benchchem.com](#) [pdf.benchchem.com]
- 10. [researchgate.net](#) [researchgate.net]
- 11. [Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFR T790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- 12. [Buchwald–Hartwig amination - Wikipedia](#) [en.wikipedia.org]
- 13. [chem.libretexts.org](#) [chem.libretexts.org]
- 14. [youtube.com](#) [youtube.com]
- 15. [jk-sci.com](#) [jk-sci.com]
- 16. [promega.com](#) [promega.com]
- 17. [promega.com](#) [promega.com]
- 18. [CyQUANT Cell Proliferation Assays | Thermo Fisher Scientific - US](#) [thermofisher.com]
- 19. [Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC](#) [pmc.ncbi.nlm.nih.gov]
- 20. [An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer \(NSCLC\) - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- 21. [mdpi.com](#) [mdpi.com]
- 22. [Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC](#) [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis of EGFR inhibitors from 2,4-dichloro-6-methylpyrimidine derivatives]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b050165#synthesis-of-egfr-inhibitors-from-2-4-dichloro-6-methylpyrimidine-derivatives>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)